

2,4,6-Triphenylpyrylium tetrafluoroborate CAS number and properties

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Compound of Interest

Compound Name: *2,4,6-Triphenylpyrylium tetrafluoroborate*

Cat. No.: *B1243144*

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An In-Depth Technical Guide to **2,4,6-Triphenylpyrylium Tetrafluoroborate** for Researchers and Drug Development Professionals

Introduction

2,4,6-Triphenylpyrylium tetrafluoroborate is an organic salt that appears as a yellow to orange crystalline solid.^[1] It is a well-established and versatile compound widely utilized in various fields of chemical research. Composed of a planar, aromatic pyrylium cation and a tetrafluoroborate anion, its unique electronic and photophysical properties make it particularly valuable as a photosensitizer and a photoredox catalyst in organic synthesis.^{[2][3]} For professionals in drug development and related scientific disciplines, this compound serves as a crucial tool in advanced synthetic methodologies and as a derivatization agent for the sensitive analysis of biomolecules.^[4] This guide provides a comprehensive overview of its properties, experimental protocols, and key applications.

Chemical and Physical Properties

The fundamental properties of **2,4,6-Triphenylpyrylium tetrafluoroborate** are summarized below. These characteristics are essential for its handling, application in experiments, and analytical identification.

Property	Value	Reference(s)
CAS Number	448-61-3	[5] [6]
Molecular Formula	C ₂₃ H ₁₇ BF ₄ O	[5] [7]
Molecular Weight	396.19 g/mol	[5]
Appearance	Yellow to orange crystalline powder/solid	[1] [8] [9]
Melting Point	250-251 °C (lit.)	[6] [7]
Solubility	Insoluble in water, ethyl alcohol, diethyl ether. Soluble in trifluoroacetic acid, acetone, 1,2-dichloroethane, acetonitrile, and DMSO.	[1] [7] [10]
Storage Conditions	Moisture Sensitive. Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly closed.	[6] [10] [11]

Spectroscopic Data

Spectroscopic Data	Details	Reference(s)
¹ H NMR (500 MHz, DMSO-d ₆)	δ 9.24 (s, 2H), 8.67 (d, J = 7.5 Hz, 6H), 7.94 (t, J = 7.5 Hz, 3H), 7.88 - 7.84 (m, 6H)	[12]
¹³ C NMR (125 MHz, DMSO-d ₆)	δ 170.0, 165.1, 135.2, 135.0, 132.4, 130.0, 129.9, 129.8, 129.1, 128.8, 115.1	[12]
UV-Vis Absorption (λ _{max})	~405 nm (in acetonitrile)	[1] [3]
Photocatalyst Activation	462 nm	

Experimental Protocols

Detailed methodologies are crucial for the successful application of **2,4,6-Triphenylpyrylium tetrafluoroborate**. Below are established protocols for its synthesis and a common subsequent reaction.

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This protocol is adapted from a well-established procedure for synthesizing the pyrylium salt from acetophenone and chalcone (benzalacetophenone).[8][13]

Materials:

- Benzalacetophenone (Chalcone): 208 g (1.00 mole)
- Acetophenone: 60 g (0.50 mole)
- 1,2-Dichloroethane (DCE): 350 mL
- 52% Ethereal solution of fluoboric acid ($\text{HBF}_4 \cdot \text{Et}_2\text{O}$)
- Diethyl ether (Et_2O)

Procedure:

- In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone, acetophenone, and 1,2-dichloroethane.[8]
- Warm the mixture to 70–75 °C.[8]
- With continuous stirring, add the ethereal fluoboric acid solution dropwise over 30 minutes. The mixture will turn from orange to brownish-yellow.[8]
- After the addition is complete, heat the mixture under reflux for 1.5 hours.[8][13]
- Cool the resulting fluorescent mixture to room temperature and then allow it to stand overnight in a refrigerator to facilitate precipitation.[8][13]
- Collect the yellow crystalline product by filtration using a Buchner funnel.[8]

- Wash the collected solid thoroughly with diethyl ether to remove impurities.[8]
- To increase the yield, add approximately 250 mL of diethyl ether to the filtrate to precipitate an additional quantity of the product.[8]
- Combine the product fractions and dry under reduced pressure at 40-80°C. The typical yield is 63-72%. [8][13]
- For higher purity, the product can be recrystallized from 1,2-dichloroethane.[8]

Application: Synthesis of 2,4,6-Triphenylnitrobenzene

This protocol demonstrates the utility of **2,4,6-Triphenylnitrobenzene** as a starting material for synthesizing other complex molecules.[14]

Materials:

- **2,4,6-Triphenylnitrobenzene**: 119 g (0.30 mole)
- Nitromethane (dried): 21 mL (0.39 mole)
- Absolute Ethanol: 350 mL
- Triethylamine (dried): 70 mL

Procedure:

- In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend **2,4,6-Triphenylnitrobenzene** and nitromethane in absolute ethanol.[14]
- While stirring vigorously, rapidly add triethylamine from the dropping funnel. The mixture will immediately turn reddish-brown as the solid dissolves.[14]
- Heat the reaction mixture under reflux for 3 hours.[14]
- After reflux, cool the mixture and let it stand overnight in a refrigerator.[14]

- Collect the crystalline product that separates via filtration and wash it with two 50-mL portions of ice-cold methanol.[14]
- The crude product can be recrystallized from glacial acetic acid to yield pure 2,4,6-triphenylnitrobenzene as slightly yellow crystals (yield: 67–71%).[14]

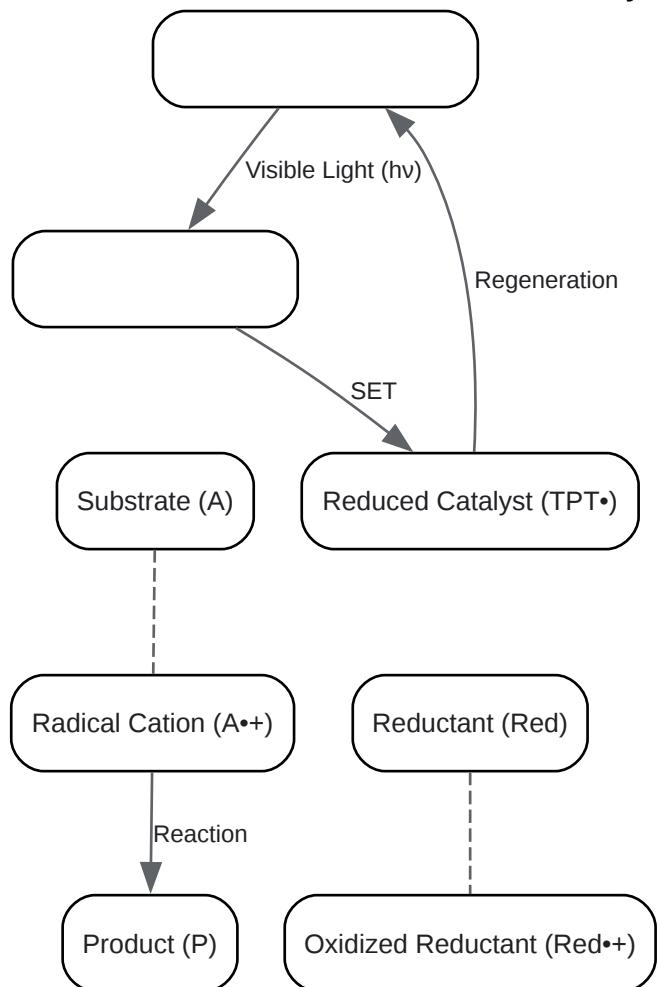
Core Applications & Workflows

The unique properties of **2,4,6-Triphenylpyrylium tetrafluoroborate** make it a powerful tool in several advanced applications.

Visible-Light Photoredox Catalysis

As a potent photosensitizer, **2,4,6-Triphenylpyrylium tetrafluoroborate** can absorb visible light to reach an excited state, enabling it to facilitate single-electron transfer (SET) processes. [3][15] This capability is harnessed in photoredox catalysis to drive a wide range of organic transformations under mild conditions. The general workflow involves the excitation of the pyrylium salt, which then oxidizes a substrate to generate a reactive radical cation, initiating a chemical cascade.[16][17]

General Workflow for Photoredox Catalysis



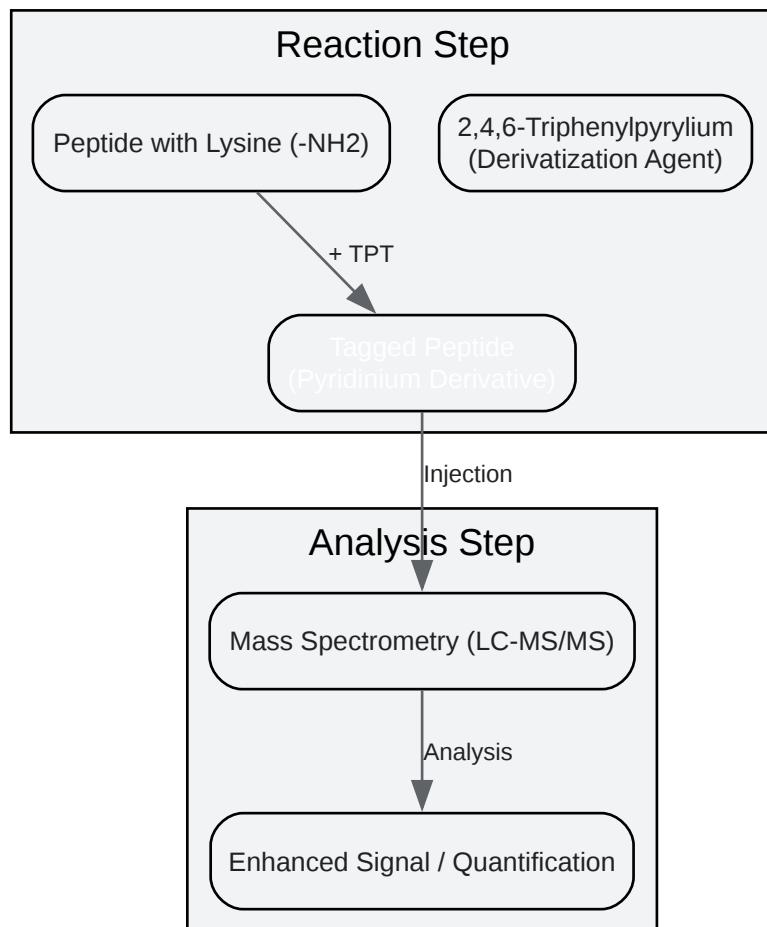
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Caption: Workflow of **2,4,6-Triphenylpyrylium tetrafluoroborate** in a photoredox cycle.

Derivatization Agent in Mass Spectrometry

In proteomics and drug development, accurate quantification of peptides is essential. 2,4,6-Triphenylpyrylium salts react selectively with primary amino groups, such as the ϵ -amino group of lysine residues in peptides.^[4] This derivatization attaches a permanently charged triphenylpyridinium group to the peptide, which significantly enhances its ionization efficiency in mass spectrometry, leading to improved sensitivity for detection and quantification.^{[4][18]}

Peptide Derivatization Workflow

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Caption: Use of 2,4,6-Triphenylpyrylium salt for peptide derivatization and MS analysis.

Safety and Handling

Proper handling of **2,4,6-Triphenylpyrylium tetrafluoroborate** is critical to ensure laboratory safety. The compound presents several hazards.

- Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#)[\[5\]](#)[\[6\]](#) It causes skin irritation and serious eye irritation.[\[5\]](#)[\[9\]](#) It may also cause respiratory irritation.[\[6\]](#)[\[9\]](#)
- Precautions for Safe Handling: Avoid contact with skin and eyes.[\[6\]](#) Do not breathe dust.[\[9\]](#) Use only in a well-ventilated area and wear appropriate personal protective equipment

(PPE), including gloves, safety goggles, and a dust mask.[9][19]

- Storage: The compound is hygroscopic and moisture-sensitive.[6][7][19] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[6][10]
- Fire Safety: In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Firefighters should wear self-contained breathing apparatus.[6][19] Hazardous decomposition products include carbon oxides, boron oxides, and hydrogen fluoride gas.[19]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6][19]
 - Skin Contact: Wash off with soap and plenty of water.[6][19]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6][19]
 - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][19] In all cases of exposure, consult a physician.[6][19]

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